molecular formula C13H21NO3 B2770093 2-((2,5-Dimethoxybenzyl)amino)butan-1-ol CAS No. 848738-65-8

2-((2,5-Dimethoxybenzyl)amino)butan-1-ol

Cat. No.: B2770093
CAS No.: 848738-65-8
M. Wt: 239.315
InChI Key: YZYGEXLUWNYNCY-UHFFFAOYSA-N
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Description

2-((2,5-Dimethoxybenzyl)amino)butan-1-ol is an organic compound with the molecular formula C12H19NO3 It is a derivative of phenethylamine and contains both methoxy and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dimethoxybenzyl)amino)butan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine, followed by reduction and subsequent functional group modifications. One common method involves the following steps:

    Condensation Reaction: 2,5-Dimethoxybenzaldehyde reacts with butylamine in the presence of a catalyst to form an imine intermediate.

    Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydroxylation: The amine is then hydroxylated using an appropriate reagent to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dimethoxybenzyl)amino)butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated compounds or modified aromatic rings.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-((2,5-Dimethoxybenzyl)amino)butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2,5-Dimethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: A structurally related compound with similar functional groups but lacking the butan-1-ol moiety.

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2-((2,5-Dimethoxybenzyl)amino)butan-1-ol.

    2,5-Dimethoxyamphetamine: Another related compound with psychoactive properties.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-7-12(16-2)5-6-13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYGEXLUWNYNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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